Enhanced Cytotoxic Potency in Leukemia Cell Models: Chloride-Substituted vs. Non-Chlorinated Benzamidoximes
Chloride-substituted benzamidoxime derivatives demonstrate substantially enhanced cytotoxic potency relative to non-chlorinated analogs in human leukemia cell lines. In head-to-head comparisons, chloride-containing derivative IIIc exhibited IC₅₀ values of 19 μM against Jurkat T-cell lymphoma cells and 6.9 μM against HL-60RG human promyelocytic leukemia cells, whereas the corresponding non-chlorinated analog showed markedly higher IC₅₀ values of 65 μM and 59 μM, respectively [1]. Additionally, benzamidoximes with chloride substitution produced a strong, dose-dependent decrease in cell growth, with transient attenuation observed at 5 μM (below IC₅₀) and sustained, long-lasting growth suppression at 10 μM (above IC₅₀), a concentration-dependent temporal profile not observed with unsubstituted parent compounds [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) in human leukemia cell lines |
|---|---|
| Target Compound Data | Not directly measured; inferred from chloride-substituted benzamidoxime derivative IIIc: IC₅₀ = 19 μM (Jurkat), IC₅₀ = 6.9 μM (HL-60RG) |
| Comparator Or Baseline | Non-chlorinated benzamidoxime analog: IC₅₀ = 65 μM (Jurkat), IC₅₀ = 59 μM (HL-60RG) |
| Quantified Difference | 3.4-fold potency enhancement in Jurkat cells; 8.6-fold potency enhancement in HL-60RG cells |
| Conditions | Jurkat T-cell lymphoma and HL-60RG human promyelocytic leukemia cell lines; viability assessed dose-dependently |
Why This Matters
This class-level potency differential informs procurement decisions for anticancer screening programs, where chloride-substituted amidoxime scaffolds are empirically validated to yield superior hit rates compared to unsubstituted counterparts.
- [1] Nagahara, Y.; Nagahara, K. N-(2-Amino-5-chlorobenzoyl)benzamidoxime Derivatives Inhibit Human Leukemia Cell Growth. Anticancer Res. 2014, 34 (11), 6521–6526. View Source
